Ocellatin-1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVVDILKGAGKDLLAHLVGKISEKV |
Origin of Product |
United States |
Biological Activities and Mechanisms of Action of Ocellatin 1
Broad-Spectrum Antimicrobial Efficacy
Ocellatin-1 exhibits a broad spectrum of antimicrobial activity, with a notable potency against Gram-negative bacteria. biointerfaceresearch.com Its effectiveness extends to Gram-positive bacteria and some fungal species. Furthermore, related ocellatin peptides have shown activity against multidrug-resistant bacterial strains, suggesting a potential role for this compound in combating antibiotic resistance.
Antibacterial Activity against Gram-Negative Bacteria
This compound was first reported to be active against the Gram-negative bacterium Escherichia coli. biointerfaceresearch.com Subsequent studies on related ocellatin peptides, such as Ocellatin-P1 and various ocellatins from Leptodactylus pustulatus (Ocellatins-PT), have confirmed and expanded upon this activity, showing efficacy against a range of Gram-negative pathogens. mdpi.comresearchgate.net While much of the detailed data comes from studies on ocellatin variants, the foundational research on this compound established its potential in this area. biointerfaceresearch.com
For instance, Ocellatin-PT8, a related peptide, has shown inhibitory activity against Escherichia coli, Klebsiella pneumoniae, and Salmonella choleraesuis with Minimum Inhibitory Concentrations (MICs) in the range of 60–240 μM. researchgate.netnih.govmincyt.gob.ar Another variant, Ocellatin-VT, demonstrated significant growth inhibition of over 95% against Acinetobacter baumannii and Escherichia coli at concentrations of 8 µM and 16 µM, respectively. mdpi.comresearchgate.net Ocellatin-F1 has also been shown to be active against E. coli and P. aeruginosa. uniprot.org While these are not this compound, they belong to the same family and suggest the general spectrum of activity for this peptide class.
Table 1: Antibacterial Activity of Ocellatin Peptides against Gram-Negative Bacteria
| Peptide | Bacterium | Activity | Reference |
|---|---|---|---|
| This compound | Escherichia coli | Active | biointerfaceresearch.com |
| Ocellatin-P1 | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Active | mdpi.comresearchgate.net |
| Ocellatin-PT8 | Escherichia coli, Klebsiella pneumoniae, Salmonella choleraesuis | MIC: 60–240 μM | researchgate.netnih.govmincyt.gob.ar |
| Ocellatin-VT | Acinetobacter baumannii | >95% inhibition at 8 µM | mdpi.comresearchgate.net |
| Ocellatin-VT | Escherichia coli | >95% inhibition at 16 µM | mdpi.comresearchgate.net |
| Ocellatin-F1 | Escherichia coli, Pseudomonas aeruginosa | Active (MIC: 25-400 uM) | uniprot.org |
Antibacterial Activity against Gram-Positive Bacteria
While ocellatins are generally more effective against Gram-negative bacteria, some variants have demonstrated activity against Gram-positive species. biointerfaceresearch.com For example, Ocellatin-P1 is active against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. mdpi.comresearchgate.net Similarly, Ocellatin-PT8 shows inhibitory effects on Staphylococcus aureus. researchgate.netnih.govmincyt.gob.ar Ocellatin-3N was found to be the only peptide in its study group active against Staphylococcus aureus (MIC = 31.25 μM) and Enterococcus faecium (MIC = 62.5 μM). nih.govresearchgate.net
Table 2: Antibacterial Activity of Ocellatin Peptides against Gram-Positive Bacteria
| Peptide | Bacterium | Activity | Reference |
|---|---|---|---|
| Ocellatin-P1 | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Active | mdpi.comresearchgate.net |
| Ocellatin-PT8 | Staphylococcus aureus | MIC: 60–240 μM | researchgate.netnih.govmincyt.gob.ar |
| Ocellatin-3N | Staphylococcus aureus | MIC: 31.25 μM | nih.govresearchgate.net |
| Ocellatin-3N | Enterococcus faecium | MIC: 62.5 μM | nih.gov |
Antifungal Activity
The antifungal properties of the ocellatin family have also been investigated. Ocellatin-F1, for instance, displays activity against Candida lusitaniae with a MIC of 50.25 uM, although it is inactive against Candida albicans. uniprot.org This suggests a selective antifungal spectrum for ocellatin peptides.
Table 3: Antifungal Activity of Ocellatin-F1
| Peptide | Fungus | Activity | Reference |
|---|---|---|---|
| Ocellatin-F1 | Candida lusitaniae | MIC: 50.25 uM | uniprot.org |
| Ocellatin-F1 | Candida albicans | Inactive | uniprot.org |
Antiviral Activity
The potential antiviral applications of ocellatins are an emerging area of research. Ocellatin-F1, in the presence of the alkaloid bufotenine (B1668041), has been shown to inhibit cellular infection by the rabies virus. uniprot.org More recently, computational studies have explored the interaction of ocellatin peptides, including this compound, with the SARS-CoV-2 spike protein, suggesting a potential role in inhibiting viral entry. researchgate.net These studies highlight the potential for ocellatins to act as antiviral agents, although further experimental validation is required.
Activity Against Multidrug-Resistant Bacterial Strains
A significant aspect of the therapeutic potential of ocellatins is their activity against multidrug-resistant (MDR) bacteria. Ocellatin-VT has demonstrated potent activity against MDR strains of Acinetobacter baumannii and Klebsiella pneumoniae KPC. mdpi.com Ocellatin-PT3 has shown synergy with conventional antibiotics like ciprofloxacin (B1669076) and ceftazidime (B193861) against MDR isolates of P. aeruginosa and was also capable of preventing mature biofilm formation. researchgate.net Furthermore, Ocellatin-3N is active against an antibiotic-resistant strain of Klebsiella pneumoniae. nih.gov
Molecular Mechanisms of Microbial Membrane Interaction
The primary mechanism of action for this compound and other ocellatin peptides is believed to be their interaction with and disruption of microbial cell membranes. The antimicrobial activity of these peptides is influenced by their physicochemical properties, including their cationic charge, hydrophobicity, helicity, and amphipathicity. researchgate.net
Ocellatins are thought to adopt an α-helical conformation in the hydrophobic environment of the microbial membrane. researchgate.net This structural change is crucial for their ability to permeabilize and disrupt the membrane. Computational modeling of this compound has indicated its potential for penetrating the bacterial membrane. Studies on related peptides like Ocellatin-F1 have shown that they can form pores in the membrane. researchgate.net The interaction is often selective for microbial membranes over host cells, which is a key advantage of AMPs as potential therapeutic agents. biointerfaceresearch.com
The initial electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane is a critical first step. Following this, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.
Electrostatic Interactions with Anionic Microbial Membranes
The initial step in the antimicrobial action of ocellatins, including this compound, is the electrostatic attraction to the microbial cell surface. biointerfaceresearch.comnih.gov Bacterial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which give the membrane a net negative charge. biointerfaceresearch.comresearchgate.net
The cationic nature of ocellatin peptides, arising from a higher content of positively charged amino acid residues like lysine (B10760008) and arginine, facilitates a strong electrostatic interaction with these negatively charged microbial surfaces. biointerfaceresearch.comfrontiersin.org This attraction is a key determinant of the peptides' selectivity for microbial cells over host cells, as mammalian cell membranes are typically zwitterionic (having a neutral charge) and composed mainly of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin. biointerfaceresearch.comresearchgate.net Studies on various ocellatin peptides have demonstrated their preferential binding to lipid membranes that mimic the composition of bacterial and leishmanial membranes over those that mimic mammalian membranes. researchgate.netnih.gov This selective binding is crucial for concentrating the peptide on the target cell surface, a prerequisite for subsequent disruptive actions. nih.govfrontiersin.org
Pore Formation Capacities
The ability to form pores in microbial membranes is a hallmark of many ocellatin peptides. nih.govmdpi.com Studies on ocellatins F1, LB1, and LB2 have shown a direct correlation between their antimicrobial activity and their capacity to form pores in model membranes. nih.govresearchgate.net This permeabilizing action allows for the efflux of essential ions and metabolites from the cell and the influx of water, leading to osmotic instability and cell lysis. imrpress.combiointerfaceresearch.com
The process of pore formation is thought to be cooperative, requiring the accumulation of a critical number of peptide molecules on the membrane. imrpress.com Theoretical models suggest that even a few peptide molecules can induce the formation of small, transient pores that allow for the translocation of peptides and lipids between the membrane leaflets. arxiv.org At higher concentrations, the widespread adsorption of peptides can create significant tension in the membrane, facilitating the formation of larger, more stable pores that ultimately lead to cell death. arxiv.org
Influence on Cellular Morphology of Microorganisms (e.g., Atomic Force Microscopy, Scanning Electron Microscopy Studies)
Microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) have provided visual evidence of the damaging effects of ocellatin peptides on microbial cell morphology. nih.govnih.gov
Atomic Force Microscopy (AFM) studies have been used to observe the stepwise changes in the surface of bacteria upon treatment with AMPs. nih.gov Research on ocellatin-PT peptides, for instance, has utilized AFM to visualize their effects on bacterial cell structure, revealing significant morphological alterations. researchgate.netconicet.gov.ar These studies often show a progression from initial membrane roughening and blebbing to the formation of distinct pores and eventual cell lysis. nih.gov
Table 1: Effects of Ocellatin Peptides on Microbial Morphology
| Peptide | Microorganism | Microscopy Technique | Observed Morphological Changes | Reference |
|---|---|---|---|---|
| Ocellatin-PT peptides | Leishmania infantum | SEM | Affected cellular morphology | researchgate.netnih.gov |
| Ocellatin-PT peptide | E. coli | AFM | Alterations in cell structure | researchgate.net |
| Ocellatin-PT3 | P. aeruginosa biofilms | AFM, CLSM | Slightly more disaggregated biofilm structure with low cell viability | nih.gov |
Intracellular Targets and Signaling Pathway Modulation
While the primary mechanism of action for most ocellatins is membrane disruption, some peptides have been shown to possess intracellular activities and the ability to modulate host signaling pathways, particularly in the context of inflammation and oxidative stress.
Reactive Oxygen Species (ROS) Formation Inhibition
Certain ocellatin peptides have demonstrated the ability to mitigate the formation of reactive oxygen species (ROS). A study focusing on Ocellatin-K1(1–16) and Ocellatin-K1(1–21), derived from the amphibian Leptodactylus vastus, found that these peptides were effective in impairing the formation of ROS induced by lipopolysaccharide (LPS) in microglia. researchgate.netrcaap.ptnih.gov
In this research, treatment with the ocellatin peptides led to a reduction in oxidative stress markers like nitrite (B80452) and malondialdehyde in the hippocampus of mice. researchgate.netnih.gov Furthermore, the peptides increased the activity of the antioxidant enzyme superoxide (B77818) dismutase and the concentration of glutathione (B108866), a key cellular antioxidant. nih.govresearchgate.netnih.gov This suggests that in addition to direct antimicrobial actions, specific ocellatins can exert protective effects by modulating oxidative stress, a property that could be relevant for neuromodulatory and therapeutic applications. researchgate.netresearchgate.net
NF-κB Activation Impairment
The same study that highlighted the antioxidant properties of Ocellatin-K1 peptides also demonstrated their ability to interfere with inflammatory signaling pathways. researchgate.netfrontiersin.org Specifically, Ocellatin-K1(1–16) and Ocellatin-K1(1–21) were shown to significantly prevent the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in microglia that were stimulated with LPS. researchgate.netnih.govfrontiersin.org
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org By impairing its activation, these ocellatin peptides can effectively reduce the inflammatory response triggered by bacterial components like LPS. researchgate.netfrontiersin.org This anti-inflammatory activity, combined with their ability to reduce oxidative stress, points to a broader immunomodulatory role for certain ocellatin peptides beyond simple microbial killing. frontiersin.org
Table 2: Summary of Intracellular and Signaling Effects of Ocellatin-K1 Peptides
| Peptide | Activity | Model System | Key Finding | Reference |
|---|---|---|---|---|
| Ocellatin-K1(1–16) & Ocellatin-K1(1–21) | ROS Formation Inhibition | LPS-stimulated microglia; Mouse hippocampus | Reduced ROS, nitrite, and malondialdehyde; Increased superoxide dismutase and glutathione | researchgate.netnih.gov |
| Ocellatin-K1(1–16) & Ocellatin-K1(1–21) | NF-κB Activation Impairment | LPS-stimulated microglia | Significantly prevented LPS-induced NF-κB activation | researchgate.netfrontiersin.org |
Toll-like Receptor 4 (TLR4) Signaling Pathway Interference
The Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria. frontiersin.org Upon binding LPS, TLR4 initiates a complex intracellular signaling cascade, which typically involves adaptor proteins like MyD88 and TRIF. frontiersin.orgmdpi.com This cascade culminates in the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), leading to the production and secretion of pro-inflammatory cytokines and other mediators. mdpi.com This response is vital for clearing infections, but its dysregulation can lead to chronic inflammation and tissue damage. frontiersin.org
Currently, direct scientific studies detailing the specific interaction or interference of this compound with the TLR4 signaling pathway are not available in the existing literature. However, research on other members of the ocellatin family suggests a potential for these peptides to modulate inflammatory pathways linked to TLR4 activation.
A study on Ocellatin-K1, a peptide from the same family isolated from the amphibian Leptodactylus vastus, demonstrated notable anti-inflammatory and neuromodulatory properties. researchgate.net Fragments of Ocellatin-K1 were found to be effective in impairing the formation of reactive oxygen species (ROS) and the activation of NF-κB induced by LPS in microglia cells. researchgate.netresearchgate.net Since LPS-induced NF-κB activation is a hallmark of the TLR4 signaling pathway, these findings suggest that Ocellatin-K1 peptides can interfere with this pro-inflammatory cascade. researchgate.net By reducing oxidative stress and NF-κB activation, these ocellatins demonstrated a protective effect on hippocampal neurons. researchgate.net While these results point to a potential class effect for ocellatins, further research is required to determine if this compound possesses similar capabilities.
Table 1: Effects of Ocellatin-K1 Peptides on LPS-Induced Cellular Responses
| Peptide | Cell Type | Inducer | Measured Effect | Finding | Reference |
|---|---|---|---|---|---|
| Ocellatin-K1(1–16) | Microglia | LPS | NF-κB Activation | Significantly prevented LPS-induced NF-κB activation. | researchgate.net |
| Ocellatin-K1(1–21) | Microglia | LPS | NF-κB Activation | Significantly prevented LPS-induced NF-κB activation. | researchgate.net |
| Ocellatin-K1(1–16) | Microglia | LPS | Reactive Oxygen Species (ROS) Formation | Impaired LPS-induced ROS formation. | researchgate.net |
| Ocellatin-K1(1–21) | Microglia | LPS | Reactive Oxygen Species (ROS) Formation | Impaired LPS-induced ROS formation. | researchgate.net |
Synergistic Effects with Other Bioactive Compounds
The effectiveness of bioactive peptides can often be significantly enhanced when used in combination with other compounds. This phenomenon, known as synergism, occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of antimicrobial and antiviral peptides, synergism can lead to increased potency, broader activity spectra, and the potential to overcome resistance mechanisms.
Peptide-Alkaloid Synergism in Antiviral Efficacy
A compelling example of synergism is observed between members of the ocellatin peptide family and certain alkaloids, particularly in the realm of antiviral activity. Research has specifically highlighted a potent synergistic interaction between Ocellatin-F1 and the alkaloid bufotenine against the rabies virus. nih.govscielo.br
Ocellatin-F1 is an antimicrobial peptide found in the skin secretions of several frog species from the Leptodactylus genus. scielo.brnih.gov Studies screening these secretions for antiviral properties discovered that while the purified, synthetic Ocellatin-F1 peptide on its own had very little detectable antiviral activity against the rabies virus, the natural fraction from which it was isolated was active. nih.govnih.gov Further analysis revealed the presence of residual alkaloids alongside Ocellatin-F1 in the active fraction. nih.gov
This led to experiments that combined pure synthetic Ocellatin-F1 with bufotenine, an alkaloid known to inhibit rabies virus penetration into cells. scielo.brnih.gov The results were striking: when a sub-effective dose of bufotenine was added to Ocellatin-F1, the potent antiviral effect was restored and even amplified, achieving up to 100% inhibition of rabies virus infection in Baby Hamster Kidney (BHK-21) cells. nih.gov When tested individually at the concentrations used in the combination assay, Ocellatin-F1 showed minimal effect, and bufotenine produced only a minor reduction in viral infection (around 22%). nih.gov This novel peptide-alkaloid synergism represents a promising avenue for the development of new antiviral therapeutic strategies. nih.gov
Table 2: Synergistic Antiviral Activity of Ocellatin-F1 and Bufotenine Against Rabies Virus
| Compound(s) | Target Virus | Cell Line | Observed Inhibition of Viral Infection | Conclusion | Reference |
|---|---|---|---|---|---|
| Ocellatin-F1 (synthetic) | Rabies Virus (PV strain) | BHK-21 | Little to no detectable activity alone. | Ineffective as a standalone antiviral at tested dose. | nih.govnih.gov |
| Bufotenine | Rabies Virus (PV strain) | BHK-21 | ~22% inhibition at a sub-effective dose. | Minor antiviral effect alone. | nih.gov |
| Ocellatin-F1 + Bufotenine | Rabies Virus (PV strain) | BHK-21 | Up to 100% inhibition. | Strong synergistic effect observed. | nih.gov |
Structure Activity Relationship Sar Studies of Ocellatin 1 and Its Analogs
Influence of Amino Acid Sequence Variations on Biological Potency
Ocellatins are a family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of frogs belonging to the Leptodactylus genus. nih.govembrapa.br These peptides are cationic and typically consist of 21, 25, or 32 amino acid residues. nih.gov Homology analyses have revealed significant sequence identity among different ocellatins, suggesting they arose from gene duplication of a common ancestor. embrapa.br For instance, ocellatin-5 (B1578489) shares 61% identity with ocellatin-6. embrapa.br A comparative analysis of various ocellatins, including those from L. latrans, L. pustulatus, and L. validus, demonstrates a high degree of similarity, with some peptides sharing 100% to 76.2% similarity. nih.gov
Despite the sequence variability, certain residues are highly conserved across the ocellatin family, including G¹, D⁴, K⁷, and K¹¹. nih.gov This conservation points to their crucial role in the peptide's structure and function. The primary structures of ocellatins isolated from Leptodactylus pustulatus (ocellatin-PT1 to -PT8) show similarity ranging from 72% to 97%, with most substitutions being conservative. conicet.gov.ar A notable feature in many ocellatins, such as ocellatin-1, -P, and -V1 to -V3, is the presence of a glutamic acid (Glu) residue at position 23. conicet.gov.ar In contrast, other ocellatins like -F, -L1, -S, and -K possess an asparagine (Asn) at this position. conicet.gov.ar
Table 1: Sequence Alignment of Selected Ocellatin Peptides
| Peptide | Sequence | Length |
| This compound | GVVDILKGAGKDLLAHLVGKISEKV-NH₂ | 25 |
| Ocellatin-F1 | GVFDILKNAGKDLAGHLASKVNKL-NH₂ | 25 |
| Ocellatin-K1 | GVVDILKGAAKDLAGHLASKV-NH₂ | 21 |
| Ocellatin-S1 | GIFDILKNLAKGLVTSLAS-NH₂ | 19 |
| Ocellatin-LB1 | GVFDILKNAGKDLAGHLASKVM-NH₂ | 22 |
| Ocellatin-LB2 | GVFDILKNAGKDLAGHLASKVMN-NH₂ | 23 |
This table presents the amino acid sequences of several ocellatin peptides, highlighting the variations in their primary structures.
Specific amino acid substitutions have been shown to significantly impact the biological activity of ocellatins. For example, in a study of brevinin-2, a related amphibian AMP, a proline substitution at position 14 was found to be critical for the formation of the α-helix and influenced the peptide's membrane disruption potency. nih.govmdpi.com
In the case of ocellatin-3N, substitutions were made to increase cationicity while maintaining amphipathicity. uniroma1.itnih.gov The substitution of aspartic acid at position 4 with lysine (B10760008) ([D4K]) resulted in a 4- to 16-fold increase in antimicrobial potency against a range of Gram-positive and Gram-negative bacteria. uniroma1.itnih.gov Conversely, the substitution of alanine (B10760859) at position 18 with lysine ([A18K]) had a less pronounced effect on antimicrobial activity but demonstrated high insulinotropic potency with relatively low hemolytic activity, suggesting its potential as a template for developing agents for type 2 diabetes. uniroma1.itnih.gov
Computational analyses of this compound have also highlighted the importance of specific residues. Alanine substitutions at positions 7, 11, 20, and 24 were shown to affect the peptide's net charge and hydrophobicity, which are crucial for membrane interaction. researchgate.net
Homology Analyses and Conserved Residues
Impact of Peptide Charge and Hydrophobicity on Membrane Permeability
The antimicrobial activity of ocellatins is dependent on a complex interplay between the peptide's net positive charge, hydrophobicity, conformation, and amphipathicity. nih.govbiointerfaceresearch.com These properties govern the peptide's ability to interact with and disrupt microbial cell membranes. biointerfaceresearch.com
Ocellatins are generally cationic, with net charges typically ranging from +1 to +3. nih.gov This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov Increasing the cationicity of ocellatins often leads to enhanced antimicrobial activity. For instance, the [D4K] analog of ocellatin-3N, with its increased positive charge, showed significantly greater potency. uniroma1.itnih.gov However, the relationship is not always linear, as excessive charge can sometimes be detrimental. For example, the presence of an extra negatively charged aspartate residue in some ocellatin-PT peptides can impede their interaction with negatively charged bacterial membranes, leading to decreased efficacy. biointerfaceresearch.com
Hydrophobicity is another critical factor that influences the ability of ocellatins to insert into and permeate the lipid bilayer of microbial membranes. researchgate.netbiointerfaceresearch.com A certain level of hydrophobicity is necessary for the peptide to partition into the hydrophobic core of the membrane. nih.gov Ocellatin-4 (B1578491), for example, exhibits a cascade of antibacterial activity due to its self-association in solution, which is influenced by its high amphipathic value. biointerfaceresearch.com Computational studies on this compound and its analogs have revealed that substitutions affecting hydrophobicity can significantly alter membrane permeability. researchgate.net
Significance of C-Terminal Amidation for Activity
A common post-translational modification in many antimicrobial peptides, including the ocellatins, is C-terminal amidation. nih.govresearchgate.netresearchgate.net This modification, where the C-terminal carboxyl group is replaced by an amide group, is often essential for the biological activity of these peptides. nih.gov All mature ocellatins identified from the prepro-peptide structures in L. latrans possess a C-terminal glycine (B1666218) residue, which is a signal for amidation. nih.gov
C-terminal amidation enhances antimicrobial activity through several mechanisms. It increases the peptide's net positive charge, which can strengthen its interaction with negatively charged bacterial membranes. researchgate.net Amidation also stabilizes the α-helical conformation of the peptide, which is often crucial for its membrane-disrupting activity. researchgate.netresearchgate.netbiorxiv.org Furthermore, it protects the peptide from degradation by host carboxypeptidases, thereby increasing its stability and bioavailability. biointerfaceresearch.com While the effect is not universal, several studies have demonstrated that C-terminally amidated ocellatins, such as ocellatin-PT1 to -PT5, exhibit enhanced antimicrobial activity compared to their non-amidated counterparts. biointerfaceresearch.com
Correlation between Helical Conformation and Antimicrobial Activity
The ability of ocellatins to adopt an α-helical conformation, particularly in a membrane-mimicking environment, is strongly correlated with their antimicrobial activity. mdpi.comresearchgate.net These peptides are typically unstructured in aqueous solution but fold into an amphipathic α-helix upon interacting with the lipid bilayer of a cell membrane. uniroma1.itmdpi.com This amphipathic structure, with its segregated polar and nonpolar faces, is critical for membrane disruption.
Studies on ocellatins F1, LB1, and LB2 have shown that they all acquire a high helical content in a membrane environment. mdpi.comscielo.br The stronger antimicrobial properties of ocellatin-F1 are directly correlated with its stronger membrane interactions and higher helical propensity compared to ocellatin-LB1 and -LB2. scielo.br Computational analyses have further supported the importance of the α-helical conformation for the membrane-penetrating ability of ocellatins. researchgate.netnih.gov While trajectory analysis of secondary structure elements showed that the alpha-helical conformation was retained in ocellatin-F1, K1, and S1, it was not as stable in this compound, which may influence its specific mode of action. researchgate.netnih.gov
Design and Evaluation of this compound Derivatives and Truncated Peptides
The structure-activity relationship data has guided the rational design of ocellatin derivatives and truncated peptides with improved antimicrobial activity and selectivity. mdpi.comnih.govmdpi.com Truncation studies have been employed to identify the minimal active sequence of ocellatins. For example, truncated versions of ocellatins from L. latrans, such as this compound (1–16) and ocellatin-2 (B1578493) (1–15), have been studied. nih.gov Similarly, ocellatin-K1(1–16) and ocellatin-K1(1–21) were identified as truncated forms of ocellatin-K1. researchgate.netnih.gov While these truncated peptides showed weak antibacterial activity, they exhibited other biological functions like reducing oxidative stress. researchgate.netnih.gov
The design of ocellatin-F and ocellatin-4 analogs has also been a focus of SAR studies. nih.gov In a study on ocellatins from Leptodactylus labyrinthicus, ocellatin-LB1 and -LB2 were identified as truncated versions of ocellatin-F1. nih.gov Ocellatin-F1, with three extra amino acid residues at its C-terminus, displayed stronger peptide-membrane interactions and higher antimicrobial activity. nih.gov In contrast, the single extra asparagine residue in ocellatin-LB2 appeared to decrease its antimicrobial potential. nih.gov These findings highlight how small changes in the peptide sequence, such as truncation or single amino acid additions, can significantly modulate the biological activity of ocellatins.
Table 2: Antimicrobial Activity of Ocellatin-F1 and its Truncated Analogs
| Peptide | Minimal Inhibitory Concentration (MIC) in μM | ||
| E. coli | S. aureus | C. lusitaniae | |
| Ocellatin-F1 | 12.5 | 50 | 6.25 |
| Ocellatin-LB1 | 100 | >100 | >100 |
| Ocellatin-LB2 | >100 | >100 | >100 |
This interactive table shows the Minimal Inhibitory Concentration (MIC) of Ocellatin-F1 and its truncated analogs against different microorganisms. A lower MIC value indicates higher antimicrobial potency. Data sourced from Gusmão et al. (2017). scienceopen.com
Preclinical Research Models and in Vitro/in Vivo Investigations Excluding Clinical Human Trials
In Vitro Antimicrobial Susceptibility Assays
The antimicrobial potential of ocellatins is a primary focus of investigation. These peptides are evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of the substance that prevents visible growth of a microorganism. The MICs for various ocellatin peptides have been determined against a range of bacteria and fungi using the broth microdilution susceptibility test. scielo.brnih.gov
For instance, Ocellatin-PT8 has demonstrated inhibitory activity against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella choleraesuis with MICs in the range of 60–240 μM. researchgate.netresearchgate.net In contrast, some ocellatins, like Ocellatin-K1(1–16) and Ocellatin-K1(1–21), have shown weak antibacterial activity. nih.gov Ocellatin-VT was found to be particularly effective against Gram-negative bacteria, inhibiting the growth of a multidrug-resistant (MDR) Acinetobacter baumannii isolate at a concentration of 8 µM and Escherichia coli at 16 µM. mdpi.comresearchgate.net It also showed activity against Klebsiella pneumoniae and Pseudomonas aeruginosa at concentrations of 32 µM and 128 µM, respectively. mdpi.com
The activity of ocellatins can vary significantly between different members of the peptide family. For example, Ocellatin-F1 exhibits a stronger and broader spectrum of antimicrobial activity compared to Ocellatin-LB1 and Ocellatin-LB2. scielo.br All three are active against the Gram-negative bacterium Aggregatibacter actinomycetemcomitans, but the MIC for Ocellatin-F1 is approximately ten times lower than for the other two. scielo.brnih.gov Ocellatin-F1 also shows pronounced activity against the fungal strain Candida lusitaniae, while Ocellatin-LB1 is only active at the highest tested concentration and Ocellatin-LB2 shows no activity. scielo.brnih.gov Against Candida albicans, only Ocellatin-LB1 demonstrated activity, and only at the highest concentration tested. scielo.brnih.gov
Below is an interactive data table summarizing the Minimum Inhibitory Concentration (MIC) of various Ocellatin peptides against different microorganisms.
| Peptide | Microorganism | MIC (µM) |
| Ocellatin-PT8 | Escherichia coli | 60-240 |
| Ocellatin-PT8 | Staphylococcus aureus | 60-240 |
| Ocellatin-PT8 | Klebsiella pneumoniae | 60-240 |
| Ocellatin-PT8 | Salmonella choleraesuis | 60-240 |
| Ocellatin-VT | Acinetobacter baumannii (MDR) | 8 |
| Ocellatin-VT | Escherichia coli | 16 |
| Ocellatin-VT | Klebsiella pneumoniae | 32 |
| Ocellatin-VT | Pseudomonas aeruginosa | 128 |
| Ocellatin-5 (B1578489) | Escherichia coli | 28 |
| Ocellatin-5 | Staphylococcus aureus | 56 |
Cellular Interaction Studies with Eukaryotic Cell Models
Understanding the interaction of Ocellatin-1 and its analogues with eukaryotic cells is crucial for assessing their selectivity and potential for future therapeutic development. These studies are conducted on non-human cell lines.
Assessment of Cellular Viability and Morphology
Researchers have investigated the cytotoxic effects of ocellatins on various non-human eukaryotic cell models. For example, the cytotoxicity of Ocellatin-PT peptides was evaluated against a murine fibroblast cell line, with results indicating no significant effect at their MICs. researchgate.net Similarly, Ocellatin-VT was found to be weakly cytotoxic to B16-F10 murine melanoma cells; at a concentration of 128 µM, it reduced cell viability by approximately 40%. mdpi.comresearchgate.net
Studies involving Ocellatin-F1 have utilized baby hamster kidney (BHK-21) cells to assess cytotoxicity. scielo.br In one study, Ocellatin-F1, in combination with bufotenine (B1668041), was evaluated for its effect on rabies virus infection in BHK-21 cells. scielo.br The cytotoxic effect was determined by observing morphological changes in the cells. scielo.br
Furthermore, the effects of Ocellatin-K1 peptides on microglia and hippocampal neurons have been explored. nih.gov Both Ocellatin-K1(1–16) and Ocellatin-K1(1–21) were effective in reducing oxidative stress in hippocampal neurons when these neurons were incubated with conditioned media from microglia that had been treated with lipopolysaccharide (LPS) and the ocellatin peptides. nih.govresearchgate.net
In Vivo Preclinical Models for Activity Assessment (non-human)
To understand the physiological effects of ocellatins in a whole organism, researchers employ non-human animal models. These studies provide insights into how these peptides might behave in a complex biological system.
Oxidative Stress Marker Evaluation in Animal Tissues
A key area of in vivo investigation for some ocellatins is their impact on oxidative stress. Oxidative stress is an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects.
In a study involving mice, treatment with Ocellatin-K1(1–16) and Ocellatin-K1(1–21) led to a reduction in nitrite (B80452) and malondialdehyde (MDA) content in the hippocampus. researchgate.netresearchgate.net MDA is a marker of lipid peroxidation, a process of oxidative damage to cells. Furthermore, these ocellatins increased the enzymatic activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione (B108866) (GSH) in the hippocampus of the mice. nih.govresearchgate.net SOD and GSH are crucial components of the body's antioxidant defense system. These findings suggest that these specific ocellatins may have a protective effect against oxidative stress in the brain. nih.gov
Computational and Bioinformatic Approaches in Ocellatin 1 Research
In Silico Prediction of Antimicrobial Activity
Computational tools are instrumental in the initial screening and characterization of novel peptides like Ocellatin-1. Various online servers and algorithms are employed to predict the antimicrobial potential of a peptide based on its primary amino acid sequence. These predictions are typically derived from models trained on large datasets of known AMPs and non-AMPs, considering physicochemical properties such as charge, hydrophobicity, and amphipathicity.
In the case of this compound and related peptides, in silico analyses have been used to predict their antimicrobial activity before or in conjunction with experimental validation. researchgate.netresearchgate.net For instance, the antimicrobial potential of newly identified ocellatins has been assessed using various prediction servers, which often provide a probability score of the peptide being an AMP. researchgate.net These predictions are based on the fundamental properties that govern antimicrobial efficacy, such as the balance between cationic and hydrophobic residues, which facilitates interaction with and disruption of microbial membranes. nih.gov Furthermore, in silico toxicity profiles for this compound have predicted it to be non-toxic with no hemolytic activity, which is a crucial characteristic for a potential therapeutic agent. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations of Peptide-Membrane Interactions
To understand the mechanism of action of this compound, researchers have employed molecular modeling and molecular dynamics (MD) simulations. These techniques allow for the visualization and analysis of the peptide's three-dimensional structure and its dynamic interactions with bacterial cell membranes.
Comparative modeling is often used to generate the 3D structure of this compound, typically using the known structure of a similar peptide, such as Ocellatin-F1, as a template. researchgate.netnih.gov Once a model is obtained, MD simulations are performed to study the peptide's behavior in a simulated biological environment, such as a lipid bilayer mimicking a bacterial membrane. These simulations can reveal how the peptide approaches, inserts into, and potentially disrupts the membrane. mdpi.com
Studies on ocellatins have shown that they tend to adopt an α-helical conformation in a membrane environment. researchgate.net MD simulations of this compound have revealed that it exhibits strong structural stability. researchgate.netnih.gov Trajectory analysis from these simulations, which includes calculations of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), has provided insights into the peptide's stability and flexibility. researchgate.netnih.gov Interestingly, while other related ocellatins retain their alpha-helical conformation throughout simulations, this compound's secondary structure analysis from trajectories indicated a transition that may be important for its penetration of the bacterial membrane. researchgate.netnih.gov
Sequence Analysis Tools (e.g., BLASTp, UniProt, Clustal) for Comparative Genomics and Phylogeny
Sequence analysis tools are fundamental for classifying this compound, understanding its evolutionary relationships with other peptides, and identifying conserved regions that may be crucial for its function.
UniProt , a comprehensive resource for protein sequence and annotation data, provides a detailed entry for this compound under the accession number P83951 . uniprot.org This entry includes its amino acid sequence, taxonomic origin, and known biological functions, such as its hemolytic and antibacterial activities. uniprot.org
| UniProt Entry for this compound | |
| Accession Number | P83951 |
| Protein Name | This compound |
| Organism | Leptodactylus ocellatus (Argus frog) |
| Sequence | GVVDILKGAGKDLLAHLVGKISEKV |
| Length | 25 amino acids |
| Biological Process | Defense response to bacterium, Hemolysis |
| Molecular Function | Antimicrobial, Antibiotic |
| Subcellular Location | Secreted |
BLASTp (Protein Basic Local Alignment Search Tool) is used to find regions of local similarity between sequences. A BLASTp search with the this compound sequence against protein databases reveals its similarity to other peptides, primarily from the ocellatin subfamily and other frog skin active peptides. mdpi.com This helps in identifying orthologs and paralogs and provides clues about the conservation of functional motifs. For example, searches have shown high similarity between newly discovered ocellatins and previously characterized ones, like Ocellatin-P1. mdpi.com
Clustal , or similar multiple sequence alignment programs, are used to align the sequences of this compound and its homologs. nih.gov This alignment highlights conserved residues and regions, which are often critical for structure and function. researchgate.netnih.gov The highly conserved residues G1, D4, K7, and K11 have been identified in the ocellatin family through such analyses. researchgate.netnih.gov These alignments can then be used to construct phylogenetic trees, which illustrate the evolutionary relationships between the peptides. researchgate.net A phylogram of ocellatins, for instance, can show clustering of peptides from the same or closely related species, providing insights into their evolutionary divergence. researchgate.net
Prediction of Conformational Preferences and Structural Stability
Computational methods are extensively used to predict the secondary and tertiary structure of this compound and to assess its structural stability. The conformational state of an AMP is often linked to its activity, with many peptides being unstructured in aqueous solution and folding into an α-helical or β-sheet structure upon interacting with a membrane.
For this compound, computational studies have predicted a propensity to form an α-helix, a common feature among membranolytic peptides. nih.govresearchgate.net The stability of this conformation has been investigated using MD simulations. researchgate.netnih.gov Analysis of structural parameters like RMSD, RMSF, and the radius of gyration from these simulations indicates that this compound maintains a stable structure. researchgate.netnih.gov One study noted that while related peptides maintained their α-helical structure, this compound exhibited conformational changes that were suggested to be important for its function. researchgate.netnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), have also been applied to investigate the electronic structure of this compound, predicting it as a suitable scaffold for therapeutic development. researchgate.netnih.gov
Application of Computational Tools for Peptide Design and Optimization
A significant application of computational research on this compound is in guiding the design of novel peptides with enhanced antimicrobial activity or improved therapeutic properties. By understanding the structure-activity relationship of the native peptide, researchers can make informed modifications to its sequence.
One approach is computational alanine (B10760859) scanning mutagenesis . In this technique, each amino acid residue of this compound is systematically replaced with alanine in silico, and the effect of the mutation on the peptide's stability and interaction with a model membrane is evaluated. This method helps to identify "hotspot" residues that are critical for the peptide's function. For example, such studies on this compound have identified specific hydrophobic residues as being crucial for its helicity and membrane permeability.
The insights gained from these computational analyses form the basis for the rational design of new peptide analogs. For instance, knowing the key residues for activity allows for the design of shorter, more potent, or more stable peptides. While the de novo design of entirely new peptides based on this compound's properties is a potential future direction, current research has focused on using computational tools to understand and optimize the existing scaffold. nih.govfrontiersin.orgmdpi.com This foundational knowledge is essential for future efforts in peptide engineering to develop next-generation antimicrobial agents.
Future Research Directions and Therapeutic Development Prospects
Exploration of Ocellatin-1 as a Scaffold for Novel Therapeutic Agents
Computational analyses have identified this compound as a suitable peptide scaffold for therapeutic development due to its predicted non-toxic nature, low hemolytic activity, and membrane permeability. researchgate.netnih.gov Future research will likely focus on using this compound as a template to design novel drugs. researchgate.net In silico studies, including density functional theory and quantum chemical calculations, have already suggested its potential. researchgate.netnih.gov Further exploration will involve creating and testing a wider range of this compound analogs to enhance specific therapeutic properties. A study combining molecular simulation and computational alanine (B10760859) scanning mutagenesis has already identified key amino acid residues (isoleucine at position 5 and leucine (B10760876) at position 14) crucial for its therapeutic scaffold, providing a rationale for future drug discovery based on this peptide. researchgate.net
Investigation of this compound for Treating Multidrug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria is a critical global health issue, and AMPs like ocellatins are being explored as potential solutions. biointerfaceresearch.commdpi.com Ocellatins have demonstrated activity against a variety of bacteria, including some multidrug-resistant strains. biointerfaceresearch.com For instance, Ocellatin-PT3 has shown synergistic effects with conventional antibiotics like ciprofloxacin (B1669076) and ceftazidime (B193861) against MDR Pseudomonas aeruginosa. nih.gov Another variant, Ocellatin-VT, has shown potent activity against non-resistant and multidrug-resistant bacteria, including Acinetobacter baumannii MDR. mdpi.comresearchgate.net Future research should systematically evaluate the efficacy of this compound and its analogs against a broader spectrum of MDR pathogens. biointerfaceresearch.com Investigating the mechanisms by which these peptides overcome resistance will be crucial for developing effective therapies. mdpi.com
Further Elucidation of Intracellular Signaling Pathways and Molecular Targets
While the primary mechanism of action for many AMPs, including ocellatins, is believed to be membrane disruption, their potential interactions with intracellular targets remain an area for deeper investigation. imrpress.combicnirrh.res.in Generally, AMPs can kill a broad range of microbes by permeating and destroying their plasma membranes or by inactivating intracellular targets. imrpress.com Some ocellatins, like Ocellatin-3N, have been shown to increase intracellular calcium concentrations in pancreatic beta-cells, suggesting interactions with specific cellular signaling pathways. uniroma1.it Future studies should aim to identify the specific molecular targets and signaling cascades affected by this compound. This knowledge will not only clarify its mechanism of action but also open avenues for developing more targeted and potent therapeutic agents.
Advanced Synthetic Methodologies for this compound and its Analogs
The production of this compound and its analogs for research and potential clinical use relies on efficient and scalable synthetic methods. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the current standard for producing these peptides. scielo.brnih.govconicet.gov.ar This method involves a stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. scielo.brnih.gov Future research in this area could focus on optimizing SPPS protocols to improve yield and purity. Additionally, exploring alternative synthesis strategies, such as liquid-phase synthesis or recombinant expression systems, could offer advantages in terms of cost and scalability, particularly for large-scale production. imrpress.com
Strategies for Enhancing Specificity and Potency through Peptide Engineering
Peptide engineering offers a powerful approach to improve the therapeutic properties of this compound. The antimicrobial activity of ocellatins is influenced by factors such as their net charge, hydrophobicity, helicity, and amphipathicity. biointerfaceresearch.commdpi.com By strategically modifying the amino acid sequence, it is possible to enhance these properties to increase potency and specificity. For example, replacing negatively charged residues with neutral ones has been shown to impact the peptide's ability to inhibit E. coli. biointerfaceresearch.com Another approach involves substituting L-amino acids with D-amino acids to reduce hemolytic activity and improve the therapeutic index. researchgate.net Computational alanine scanning mutagenesis has already been used to identify residues critical for the structural integrity and therapeutic potential of the this compound scaffold. researchgate.net Future engineering efforts will likely leverage these insights to create analogs with superior performance.
Role of this compound in Immunomodulation and Anti-inflammatory Therapies
Beyond their direct antimicrobial effects, many AMPs possess immunomodulatory properties, influencing the host's immune response. imrpress.comnih.gov Some peptides from the same family as ocellatins have been shown to stimulate cytokine production in macrophages. scielo.br AMPs can act as immunomodulators by inducing chemotaxis, activating leukocytes, and promoting cytokine release. imrpress.com The potential of this compound and its analogs to modulate inflammatory responses is a promising area for future research. Investigating their effects on various immune cells and cytokine profiles could lead to the development of novel therapies for inflammatory and autoimmune diseases. mdpi.comfrontiersin.org For instance, some AMPs have shown the ability to reduce the concentration of proinflammatory mediators. mdpi.com
Q & A
Q. Table 1: Comparative Efficacy of this compound Against Gram-Negative Pathogens
| Pathogen | MIC (µg/mL) | Assay Type | Reference Strain |
|---|---|---|---|
| E. coli ATCC 25922 | 8–16 | Broth microdilution | |
| P. aeruginosa PA01 | 32–64 | Agar diffusion |
Q. Table 2: Structural Modifications and Activity Trends
| Modification Site | Effect on Hemolysis (%) | Antimicrobial Activity (MIC) | Key Technique |
|---|---|---|---|
| Lys⁷ → D-Lys | ↓ 50% | Unchanged | CD spectroscopy |
| C-terminal amidation | ↑ 2-fold | ↑ 4-fold | SPR |
Key Methodological Considerations
- Reproducibility : Document synthesis protocols (e.g., solid-phase peptide synthesis) and characterization data (HPLC purity, mass spectrometry) in supplementary materials .
- Ethical Compliance : For in vivo studies, include ethical approval details and justification for animal models in the methods section .
- Data Interpretation : Use multivariate analysis to distinguish between direct antimicrobial effects and host immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
